molecular formula C25H29N3O6S B562817 Quetiapine D4 fumarate CAS No. 1185247-12-4

Quetiapine D4 fumarate

Cat. No. B562817
CAS RN: 1185247-12-4
M. Wt: 507.631
InChI Key: VRHJBWUIWQOFLF-SMODUGIXSA-N
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Description

Quetiapine D4 fumarate is the deuterium labeled Quetiapine fumarate . Quetiapine fumarate is an agonist of 5-HT receptors and an antagonist of dopamine receptor, with antidepressant and anxiolytic effects . It is primarily used to treat certain mental/mood disorders such as schizophrenia, bipolar disorder, and major depressive disorder .


Molecular Structure Analysis

Quetiapine fumarate has a molecular formula of C21H25N3O2S . Its structure includes a dibenzothiazepine derivative, which is believed to contribute to its pharmacological properties .

Scientific Research Applications

  • Autism Disorder Treatment in Children and Adolescents : Quetiapine fumarate was studied for its efficacy in treating autistic disorder in children and adolescents. However, it showed no significant improvement, and subjects experienced serious side effects like sedation and behavioral activation (Martin et al., 1999).

  • Improving Oral Bioavailability : Research focused on improving the oral bioavailability of quetiapine fumarate through solid lipid nanoparticles (SLN), showing a significant increase in bioavailability compared to the standard form (Narala & Veerabrahma, 2013).

  • Major Depressive Disorder : Quetiapine XR (extended-release) as adjunctive therapy was effective in treating major depressive disorder (MDD) in patients with inadequate responses to other antidepressants (El-Khalili et al., 2010).

  • Schizophrenia Treatment : Quetiapine fumarate has shown efficacy in treating a broad range of symptoms in schizophrenia, including positive and negative symptoms, without inducing significant side effects like motor adverse effects (Tandon, 2003).

  • Elderly Patients with Psychotic Disorders : It appears to be a safe and effective medication for elderly patients with psychotic disorders, showing a reduction in positive and negative symptoms of schizophrenia (Madhusoodanan, Brenner, & Alcantra, 2000).

  • Pharmacokinetics Analysis : Studies have examined the pharmacokinetics of quetiapine, exploring how it interacts with other medications and is processed in the body. For instance, cimetidine, a P450 inhibitor, was found to have minimal impact on quetiapine's pharmacokinetics (Strakowski et al., 2002).

  • Analytical Techniques for Stability Assessment : Liquid chromatography methods have been developed for assessing the stability of quetiapine fumarate under various conditions, crucial for ensuring its efficacy and safety (de Diego et al., 2019).

  • Effect on Metabolic Parameters : Even at low doses, quetiapine fumarate may impact metabolic parameters, including blood pressure and glucose levels, suggesting caution in its use for non-standard applications like sleep aid (Carr et al., 2016).

Mechanism of Action

Target of Action

Quetiapine D4 fumarate, an atypical antipsychotic agent, primarily targets serotonin 2A receptors (HTR2A) and dopamine type 2 (D2) receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.

Mode of Action

Quetiapine D4 fumarate acts as an antagonist at both HTR2A and D2 receptors . By blocking these receptors, it inhibits the overactivity of dopamine and serotonin in the brain, which is often associated with conditions like schizophrenia and bipolar disorder .

Biochemical Pathways

Quetiapine D4 fumarate affects the dopaminergic and serotonergic pathways in the brain . The antagonism of D2 receptors can alleviate symptoms of schizophrenia, where increased dopamine levels are responsible for negative and positive symptoms . The antagonism of 5-HT2 and α2 receptors is related to quetiapine’s antidepressant activity .

Pharmacokinetics

Quetiapine D4 fumarate is rapidly absorbed after oral administration, reaching peak plasma concentration within 1 to 2 hours . It is approximately 83% bound to serum proteins . The drug is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism, predominantly by cytochrome P450 3A4 (CYP3A4) . After administration, approximately 73% of the dose is excreted as metabolites in urine and 21% in feces .

Result of Action

The molecular and cellular effects of Quetiapine D4 fumarate’s action are primarily related to its antagonistic effects on HTR2A and D2 receptors. This results in the reduction of overactivity in dopaminergic and serotonergic pathways, thereby alleviating symptoms of conditions like schizophrenia and bipolar disorder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Quetiapine D4 fumarate. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.035, indicating that the use of quetiapine fumarate presents an insignificant risk to the environment . Furthermore, the metabolism of quetiapine is mediated by the cytochrome P450 system, and environmental factors that affect this system could potentially influence the drug’s action .

Safety and Hazards

Quetiapine D4 fumarate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i14D2,16D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHJBWUIWQOFLF-SQGQDMBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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